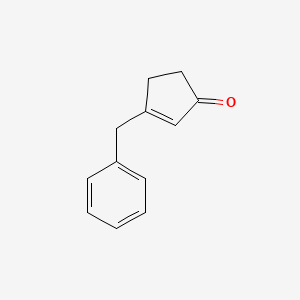
3-Benzylcyclopent-2-en-1-one
Descripción general
Descripción
3-Benzylcyclopent-2-en-1-one is a chemical compound with the formula C12H12O . It is a complex organic molecule that falls under the category of cyclopentenones . Cyclopentenones are a type of organic compound that contain a five-membered ring with two functional groups, a ketone and an alkene .
Synthesis Analysis
The synthesis of 3-Benzylcyclopent-2-en-1-one or similar compounds often involves cycloaddition reactions . For instance, a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature can yield multifunctionalized cyclopent-3-ene-1-carboxamides . Another example is a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines which gives N-substituted 2,3,5-functionalized 3-cyanopyrroles .Molecular Structure Analysis
The molecular structure of 3-Benzylcyclopent-2-en-1-one can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Tools like MolView can be used to convert the structural formula into a 3D model for better visualization .Chemical Reactions Analysis
The analysis of chemical reactions involving 3-Benzylcyclopent-2-en-1-one would require a detailed understanding of the principles of chemical reactor analysis . Tools like the Chemical Equation Balancer can be used to balance chemical equations and determine the type of reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzylcyclopent-2-en-1-one can be analyzed using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación
Synthetic Applications : 3-Benzylcyclopent-2-en-1-one and its derivatives are used in synthetic organic chemistry. For example, Komatsu et al. (1988) synthesized a novel benzene tris-annelated with bicyclo[2.2.2]oct-2-ene, highlighting the versatility of these compounds in constructing complex molecular structures Komatsu, Jinbu, Gillette, & West, 1988.
Photochemical Reactions : Reinfried et al. (1971) investigated the photochemistry of 3-alkyl-cyclopent-2-en-ones, demonstrating their reactivity under ultraviolet irradiation, which is essential for understanding their behavior in photochemical processes Reinfried, Belluš, & Schaffner, 1971.
Medicinal Chemistry and Drug Design : In the realm of medicinal chemistry, researchers have explored the potential of these compounds in drug design. For instance, Ray et al. (2007) conducted studies on palladium, gold, and silver N-heterocyclic carbene complexes, which included derivatives of 3-Benzylcyclopent-2-en-1-one, to explore their anticancer and antimicrobial properties Ray, Mohan, Singh, Samantaray, Shaikh, Panda, & Ghosh, 2007.
Materials Science : In materials science, the properties of these compounds are utilized for developing new materials. For example, Abe, Adam, & Nau (1998) described the photochemical generation and trapping of localized singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl, which has implications for the development of novel materials Abe, Adam, & Nau, 1998.
Corrosion Inhibition : Ghailane et al. (2013) investigated the inhibition effect of new heterocyclic compounds related to 3-Benzylcyclopent-2-en-1-one on mild steel corrosion, demonstrating its application in the field of corrosion science Ghailane, Balkhmima, Ghailane, Souizi, Touir, Touhami, Marakchi, & Komiha, 2013.
Direcciones Futuras
The future directions of synthetic chemistry, which includes the study of compounds like 3-Benzylcyclopent-2-en-1-one, involve improving synthetic efficiencies, making processes more environmentally friendly, and creating new molecules and materials . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .
Propiedades
IUPAC Name |
3-benzylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNAXAZAHYCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylcyclopent-2-en-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)
![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)
![N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2780184.png)

![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)
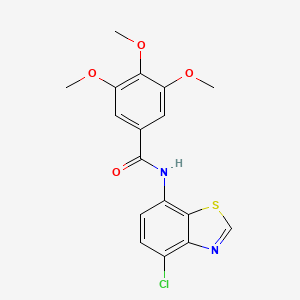
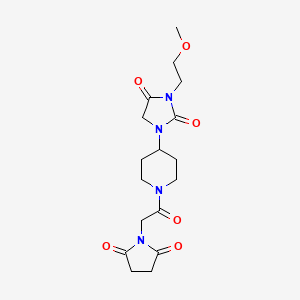
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)
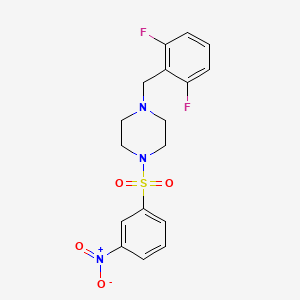
![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)

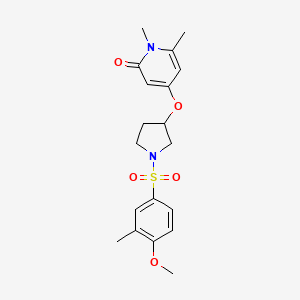
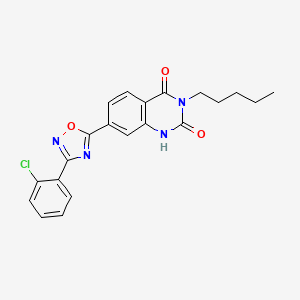
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2780201.png)